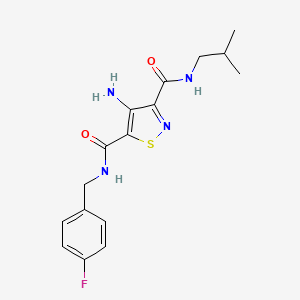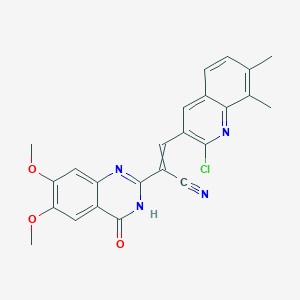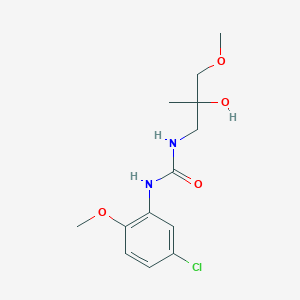
8-乙基-9H-咔唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethyl-9H-carbazol-2-amine is an aromatic heterocyclic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties, which include a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
科学研究应用
8-Ethyl-9H-carbazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
Target of Action
Carbazole-based compounds, which include 8-ethyl-9h-carbazol-2-amine, are known for their photochemical and thermal stability and good hole-transport ability .
Mode of Action
Carbazole-based compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability .
Biochemical Pathways
Carbazole-based compounds are known to be suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Result of Action
Carbazole-based compounds are known for their potential industrial applications in electroluminescent applications and light-emitting diodes .
Action Environment
Carbazole-based compounds are known for their good environmental stability .
生化分析
Biochemical Properties
Carbazole derivatives are known for their photochemical and thermal stability, and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Cellular Effects
Carbazole derivatives have been shown to have a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have also been shown to play a role in the pathogenesis and development of diabetes .
Molecular Mechanism
Carbazole derivatives have been shown to interact with various biomolecules and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
Carbazole-based compounds are known for their important photochemical and thermal stability .
Dosage Effects in Animal Models
The effects of different dosages of 8-Ethyl-9H-Carbazol-2-Amine in animal models have not been studied extensively. Carbazole derivatives have been used in various biological studies and have shown a range of effects depending on the dosage .
Metabolic Pathways
Carbazole derivatives have been shown to modulate carbohydrate metabolism .
Transport and Distribution
Carbazole derivatives have been used in a variety of applications, suggesting they can be transported and distributed within cells .
Subcellular Localization
Carbazole derivatives have been used in a variety of applications, suggesting they can localize to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-9H-carbazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and ethyl bromide.
Nitration and Reduction: The nitro group of 2-nitroaniline is reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Alkylation: The resulting amine is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the 8-position.
Cyclization: The final step involves cyclization to form the carbazole ring system. This can be achieved through various methods, including palladium-catalyzed coupling reactions.
Industrial Production Methods: Industrial production of 8-ethyl-9H-carbazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions: 8-Ethyl-9H-carbazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups onto the aromatic rings.
相似化合物的比较
9H-carbazole: The parent compound with a similar tricyclic structure but without the ethyl and amine substituents.
2-Aminocarbazole: Similar structure with an amine group at the 2-position but lacking the ethyl group.
N-ethylcarbazole: Contains an ethyl group on the nitrogen atom but lacks the amine group at the 2-position.
Uniqueness: 8-Ethyl-9H-carbazol-2-amine is unique due to the presence of both an ethyl group at the 8-position and an amine group at the 2-position. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
属性
IUPAC Name |
8-ethyl-9H-carbazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-9-4-3-5-12-11-7-6-10(15)8-13(11)16-14(9)12/h3-8,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVDZIICUTXRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)
![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/new.no-structure.jpg)


![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)
![2-(Thiomorpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B2553851.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)

